3-(2-Bromo-4-fluorophenoxy)piperidine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorophenoxy)piperidine typically involves the reaction of 2-bromo-4-fluorophenol with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of various substituted aromatic compounds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient and cost-effective reagents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-fluorophenoxy)piperidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethylformamide (DMF).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .
Scientific Research Applications
3-(2-Bromo-4-fluorophenoxy)piperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-fluorophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-2-fluorophenoxy)piperidine: This compound is structurally similar but has the bromine and fluorine atoms in different positions on the phenoxy ring.
2-Bromo-4-fluorophenol: This is a precursor in the synthesis of 3-(2-Bromo-4-fluorophenoxy)piperidine.
Piperidine: A common structural component in many organic compounds, including this compound.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenoxy ring, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
954225-29-7 |
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Molecular Formula |
C11H13BrFNO |
Molecular Weight |
274.13 g/mol |
IUPAC Name |
3-(2-bromo-4-fluorophenoxy)piperidine |
InChI |
InChI=1S/C11H13BrFNO/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |
InChI Key |
UZDIDPRFBLNYIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)F)Br |
Origin of Product |
United States |
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